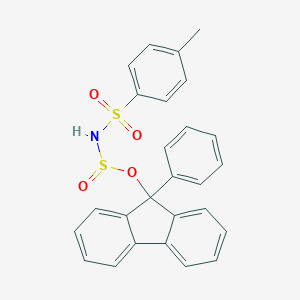
Ácido 3-(2-naftil)acrílico
Descripción general
Descripción
3-(2-Naphthyl)Acrylic Acid is a compound that inhibits the enzymatic activity of benzylpiperidine N-acetyltransferase, an enzyme that catalyzes the conversion of benzylamine to benzylpiperidine .
Molecular Structure Analysis
The molecular formula of 3-(2-Naphthyl)Acrylic Acid is C13H10O2 . It has an exact mass of 198.22 g/mol . The IUPAC name is (E)-3-naphthalen-2-ylprop-2-enoic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Naphthyl)Acrylic Acid include a density of 1.245±0.06 g/cm3, a melting point of 210-212°C, a boiling point of 393.1±11.0 °C, and a refractive index of 1.665 .Aplicaciones Científicas De Investigación
Investigación en fotoquímica
La capacidad del compuesto para sufrir una reacción fotoquímica de cicloadición [2 + 2] lo hace valioso en la investigación en fotoquímica. Esta reacción dentro de los cristales puede causar una reconfiguración de la red, lo cual es esencial para comprender los fundamentos de los procesos fotoquímicos .
Estudios de fluorescencia
Al exponerse a la luz UV, los cristales de Ácido 3-(2-naftil)acrílico muestran una intensificación de la fluorescencia intermedia. Esta propiedad es significativa para los estudios de fluorescencia y el desarrollo de materiales fluorescentes .
Ingeniería de cristales
Las diversas formas cristalinas del compuesto, como la forma masiva, las microrbarras y las microplacas, se cultivan a través de condiciones de cristalización a medida. Esta versatilidad es crucial para aplicaciones de ingeniería de cristales, donde la forma y el tamaño de los cristales se pueden controlar para funcionalidades específicas .
Intermediarios farmacéuticos
This compound: se usa como intermedio en la fabricación farmacéutica. Sus propiedades químicas le permiten ser un bloque de construcción para diversas moléculas de fármacos, destacando su importancia en la química medicinal .
Ciencia de los materiales
Los patrones de fractura únicos y la retención de la integridad estructural de los cristales de microplacas de This compound al exponerse a la luz UV pueden informar el diseño de materiales avanzados con las propiedades mecánicas deseadas .
Mecanismo De Acción
Target of Action
This compound is a synthetic molecule and its specific biological targets are yet to be identified .
Mode of Action
It is known that acrylic acid derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s worth noting that acrylic acid derivatives have been used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (19822 g/mol), melting point (210-212°C), and boiling point (3931±110 °C), may influence its pharmacokinetic profile .
Result of Action
It has been suggested that naphthyl acrylic acid derivatives can undergo solid-state photodimerization, which could potentially lead to various photomechanical responses .
Action Environment
The action of 3-(2-Naphthyl)Acrylic Acid can be influenced by various environmental factors. For instance, the photomechanical behavior of naphthyl acrylic acid derivatives has been shown to be dependent on the crystal shape, which can be influenced by the crystallization conditions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-(2-Naphthyl)Acrylic Acid are not fully understood yet. It is known that this compound can participate in certain chemical reactions. For instance, it has been used in the synthesis of other compounds
Cellular Effects
It has been suggested that this compound could have potential effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can participate in certain chemical reactions
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 210-212°C and a boiling point of 393.1±11.0 °C .
Propiedades
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPBDBAAXYWOJ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51557-26-7 | |
| Record name | 3-(Naphth-2-yl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q1: What is the significance of using 3-(2-Naphthyl)acrylic acid in the synthesis of labeled peptides?
A1: The research article describes the synthesis of a specifically labeled peptide using a derivative of 3-(2-Naphthyl)acrylic acid. The compound, 2-N-acetylamino-3-(2-naphthyl)acrylic acid, is asymmetrically reduced using tritium gas and a chiral catalyst to produce a labeled amino acid, N-acetyl-D-3-(2-naphthyl)-[2,3-3H] alanine []. This labeled amino acid is then incorporated into the peptide sequence. This approach allows for the creation of a labeled peptide with a high specific activity, useful for studying its interactions and behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(3-Isopropyl-4-methoxy-2,6-dimethylphenyl)(sulfinyl)methyl]sulfonyl}naphthalene](/img/structure/B371478.png)

![1-{3,5-bis[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]benzoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B371481.png)

![N-{[mesityl(phenylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B371484.png)
![2-{[Mesityl(sulfinyl)methyl]sulfanyl}naphthalene](/img/structure/B371485.png)

![N-{[mesityl(mesitylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B371489.png)
